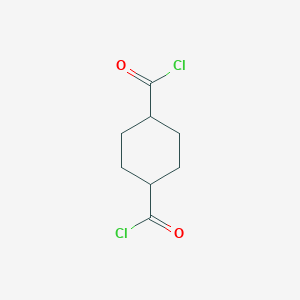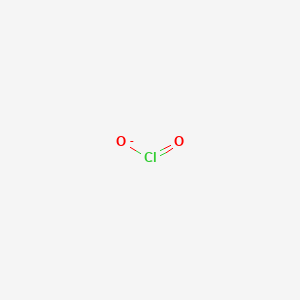
ethyl 2-(2-diethylaminoethyl)-2-phenylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(2-diethylaminoethyl)-2-phenylpent-4-enoate is an organic compound with a complex structure that includes a pentenoic acid backbone, a diethylaminoethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-diethylaminoethyl)-2-phenylpent-4-enoate typically involves multi-step organic reactions. One common method includes the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst to form 4-pentenoic acid ethyl ester. This intermediate can then undergo further reactions to introduce the diethylaminoethyl and phenyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions followed by purification steps such as distillation or crystallization to obtain the desired product with high purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-diethylaminoethyl)-2-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ethyl 2-(2-diethylaminoethyl)-2-phenylpent-4-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the diethylaminoethyl group is a common feature in many pharmaceutical agents, suggesting that this compound could be a precursor for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(2-diethylaminoethyl)-2-phenylpent-4-enoate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors or enzymes, modulating their activity. The phenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Pentenoic acid ethyl ester: A simpler ester without the diethylaminoethyl and phenyl groups.
2-(2-(Diethylamino)ethyl)-2-phenylacetic acid: Similar structure but lacks the pentenoic acid backbone.
Ethyl 2-phenyl-2-(2-(diethylamino)ethyl)acetate: Similar ester but with a different backbone structure.
Uniqueness
ethyl 2-(2-diethylaminoethyl)-2-phenylpent-4-enoate is unique due to the combination of its functional groups. The presence of both the diethylaminoethyl and phenyl groups, along with the pentenoic acid backbone, provides distinct chemical and biological properties that are not found in simpler analogs.
Properties
CAS No. |
14557-50-7 |
|---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
ethyl 2-[2-(diethylamino)ethyl]-2-phenylpent-4-enoate |
InChI |
InChI=1S/C19H29NO2/c1-5-14-19(18(21)22-8-4,15-16-20(6-2)7-3)17-12-10-9-11-13-17/h5,9-13H,1,6-8,14-16H2,2-4H3 |
InChI Key |
QSZYQIVLOSDTSM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(CC=C)(C1=CC=CC=C1)C(=O)OCC |
Canonical SMILES |
CCN(CC)CCC(CC=C)(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)



![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)

